(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid
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Overview
Description
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid is an organic compound that belongs to the class of phenylbutenoic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid typically involves multi-step organic reactions. One common approach might include:
Aldol Condensation: Combining an aromatic aldehyde with a ketone to form an α,β-unsaturated carbonyl compound.
Methoxylation: Introducing a methoxy group into the aromatic ring.
Butenoic Acid Formation: Converting the intermediate into the final butenoic acid structure through various organic transformations.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacing functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as anti-inflammatory or anticancer properties.
Medicine: Explored for therapeutic uses, possibly as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed effects. For example, it might inhibit specific enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid Derivatives: Compounds with similar structures but different substituents on the aromatic ring.
Phenylbutenoic Acids: Other compounds in the same class with variations in the side chains or functional groups.
Uniqueness
(E,E)-3-(2-Methoxy-5-(1-oxo-3-phenyl-2-propenyl)phenyl)-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and industrial applications.
Properties
CAS No. |
82885-73-2 |
---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]but-2-enoic acid |
InChI |
InChI=1S/C20H18O4/c1-14(12-20(22)23)17-13-16(9-11-19(17)24-2)18(21)10-8-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,22,23)/b10-8+,14-12+ |
InChI Key |
OKCNUCLRBVLDQF-SHQVAAIUSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=C(C=CC(=C1)C(=O)/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
CC(=CC(=O)O)C1=C(C=CC(=C1)C(=O)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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